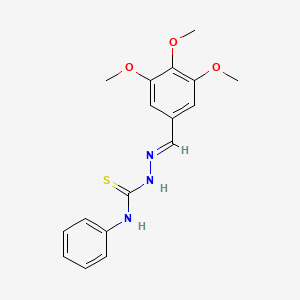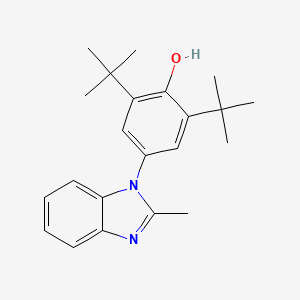![molecular formula C17H20N2O3S2 B11668609 Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11668609.png)
Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BUTYL 2-{[3-CYANO-4-(3-METHYLTHIOPHEN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including cyano, thiophene, and tetrahydropyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-{[3-CYANO-4-(3-METHYLTHIOPHEN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the cyanoacetamide derivative, which is then subjected to further reactions to introduce the thiophene and tetrahydropyridine rings.
Cyanoacetamide Preparation: The cyanoacetamide derivative can be synthesized by reacting substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions, such as solvent-free stirring or fusion at elevated temperatures.
Formation of Tetrahydropyridine Ring: The cyanoacetamide derivative is then reacted with appropriate reagents to form the tetrahydropyridine ring. This step often involves cyclization reactions facilitated by catalysts or specific reaction conditions.
Introduction of Thiophene Moiety: The thiophene ring is introduced through a series of substitution reactions, where the cyano and carbonyl groups of the cyanoacetamide derivative react with thiophene-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydropyridine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the cyano and carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced nitriles.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it may interact with biological targets, leading to potential therapeutic applications.
Medicine
The compound’s potential biological activities make it a candidate for drug development. It is investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of BUTYL 2-{[3-CYANO-4-(3-METHYLTHIOPHEN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano and carbonyl groups are key functional sites that can form hydrogen bonds or coordinate with metal ions, influencing various biological pathways. The thiophene ring may also play a role in modulating the compound’s electronic properties, enhancing its binding affinity to targets.
相似化合物的比较
Similar Compounds
Cyanoacetamide Derivatives: These compounds share the cyanoacetamide core but differ in the substituents attached to the nitrogen and carbon atoms.
Thiophene Derivatives: Compounds containing the thiophene ring but with different functional groups attached.
Tetrahydropyridine Derivatives: These compounds have the tetrahydropyridine ring but vary in the substituents and additional functional groups.
Uniqueness
BUTYL 2-{[3-CYANO-4-(3-METHYLTHIOPHEN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of cyano, thiophene, and tetrahydropyridine moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C17H20N2O3S2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
butyl 2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-4-6-22-15(21)10-24-17-13(9-18)12(8-14(20)19-17)16-11(2)5-7-23-16/h5,7,12H,3-4,6,8,10H2,1-2H3,(H,19,20) |
InChI 键 |
UHSNLVBURNJDPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=CS2)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-{[5-(5-Chloro-2-methylphenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668532.png)

![4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11668552.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668563.png)

![2-(piperidin-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11668575.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11668583.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668597.png)

![methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11668613.png)
![2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11668626.png)
![2-{[1-(4-Ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11668632.png)

